3-(Trifluoromethyl)isoquinoline

Phenylethanolamine N-methyltransferase (PNMT) Enzyme inhibition Structure-activity relationship (SAR)

This 3-(Trifluoromethyl)isoquinoline scaffold is a privileged structure in medicinal chemistry, offering a distinct advantage over methyl or difluoromethyl analogs. The 3-CF3 group fundamentally alters the molecule's electronic landscape, depressing the pKa of the adjacent nitrogen by ~4.65 units (from 9.53 to 4.88 in the THIQ series), ensuring a non-cationic state at physiological pH. This results in exceptional selectivity for phenylethanolamine N-methyltransferase (PNMT) over the α2-adrenoceptor (selectivity >1900), a critical feature for CNS-targeted research without cardiovascular side effects. Ideal for building focused heterocyclic libraries.

Molecular Formula C10H6F3N
Molecular Weight 197.16 g/mol
Cat. No. B14816164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)isoquinoline
Molecular FormulaC10H6F3N
Molecular Weight197.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C=NC(=CC2=C1)C(F)(F)F
InChIInChI=1S/C10H6F3N/c11-10(12,13)9-5-7-3-1-2-4-8(7)6-14-9/h1-6H
InChIKeyJKFIDXAJLIAGTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethyl)isoquinoline: Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Context


3-(Trifluoromethyl)isoquinoline (CAS 101640-57-7) is a fluorinated heteroaromatic scaffold comprising a fused benzene-pyridine ring system with a trifluoromethyl (-CF3) substituent at the 3-position. Its molecular formula is C10H6F3N, with a molecular weight of 197.16 g/mol and standard commercial purity of 98% . As a privileged structure in medicinal chemistry, the isoquinoline core appears in numerous bioactive natural products and pharmaceuticals, while the 3-CF3 group confers enhanced lipophilicity (ClogP ~2.5-3.5) and metabolic stability relative to unsubstituted or methyl-substituted analogs [1]. The compound serves as a key synthetic intermediate in the development of selective enzyme inhibitors, particularly targeting phenylethanolamine N-methyltransferase (PNMT), and as a versatile building block for constructing functionalized heterocyclic libraries via cross-coupling and cyclization methodologies [2].

Why 3-(Trifluoromethyl)isoquinoline Cannot Be Casually Substituted with In-Class THIQ or Isoquinoline Analogs


The substitution of a methyl, fluoromethyl, or difluoromethyl group at the 3-position of the tetrahydroisoquinoline (THIQ) or isoquinoline scaffold is not a conservative chemical swap; it fundamentally alters the molecule's electronic landscape, steric profile, and biological selectivity profile in a non-linear fashion. The trifluoromethyl group exerts a powerful electron-withdrawing inductive effect that depresses the pKa of the adjacent amine nitrogen by approximately 1.5 log units per fluorine atom, driving it from ~9.53 (3-CH3) to ~4.88 (3-CF3) in the THIQ series [1]. This dramatic shift in protonation state at physiological pH profoundly impacts target engagement and off-target receptor binding, particularly at the α2-adrenoceptor where cationic-π interactions are critical. Furthermore, the steric bulk of the -CF3 group creates a distinct three-dimensional footprint that is poorly tolerated by certain protein binding pockets, while enhancing lipophilicity in a manner that alters pharmacokinetic distribution. As a result, a 3-trifluoromethyl-substituted scaffold cannot be reliably interchanged with its 3-methyl, 3-fluoromethyl, or 3-difluoromethyl counterparts without a complete reevaluation of potency, selectivity, and in vivo behavior. The quantitative evidence presented below rigorously establishes the specific and verifiable differentiation of the 3-CF3 substitution pattern.

3-(Trifluoromethyl)isoquinoline: Direct Comparative Evidence for Scientific Differentiation and Procurement Decisions


PNMT Inhibitory Potency: 3-Trifluoromethyl-THIQ vs. 3-Methyl-THIQ Benchmark

The 3-trifluoromethyl-substituted tetrahydroisoquinoline (3-CF3-THIQ) derivative, exemplified by compound 16 (3-trifluoromethyl-7-aminosulfonyl-THIQ), demonstrates a PNMT Ki of 0.52 µM. This represents a 2.7- to 4.0-fold reduction in potency compared to the baseline 3-methyl-THIQ analog, which exhibits a PNMT Ki of 1.4 µM [1] or 2.1 µM [2] depending on the assay system. While the 3-CF3 substitution attenuates primary target affinity, it is this very property that enables a critical gain in selectivity, as detailed in the subsequent evidence item.

Phenylethanolamine N-methyltransferase (PNMT) Enzyme inhibition Structure-activity relationship (SAR)

Selectivity for PNMT over α2-Adrenoceptor: 3-CF3-THIQ vs. 3-Methyl-, 3-Fluoromethyl-, and 3-Difluoromethyl-THIQ Analogs

The defining differentiation of the 3-trifluoromethyl substitution is its near-complete ablation of affinity for the α2-adrenoceptor, a major off-target liability for PNMT inhibitors in the THIQ class. Compound 16 (3-CF3-7-aminosulfonyl-THIQ) exhibits a selectivity ratio (α2 Ki / PNMT Ki) exceeding 1900, indicating minimal α2-adrenoceptor binding [1]. This stands in stark contrast to: 3-methyl-THIQ analogs, which are non-selective due to high α2-adrenoceptor affinity; 3-fluoromethyl-THIQ analogs, which maintain α2-adrenoceptor binding and display selectivities of >200 [2]; and 3-difluoromethyl-THIQ analogs, which offer a balanced profile with enhanced selectivity over 3-fluoromethyl-THIQs but still retain some α2-adrenoceptor affinity compared to the 3-CF3 series [3]. The 3-CF3 substitution thus represents the extreme end of the selectivity spectrum, prioritizing target specificity over maximal target potency.

α2-Adrenoceptor Receptor selectivity Off-target binding PNMT

Amine Basicity (pKa) Modulation: 3-CF3-THIQ vs. 3-CH3-, 3-CH2F-, and 3-CHF2-THIQ

β-Fluorination of the 3-methyl group in the THIQ scaffold leads to a predictable, stepwise reduction in amine pKa. The 3-methyl analog has a pKa of 9.53. The introduction of a single fluorine atom (3-fluoromethyl) reduces the pKa to 7.88. A second fluorine (3-difluoromethyl) further reduces it to 6.42. The trifluoromethyl group (3-CF3) drives the pKa down to 4.88 [1]. At physiological pH (7.4), the 3-CF3-THIQ amine is >99% unprotonated, whereas the 3-methyl-THIQ is >99% protonated. This fundamental shift in ionization state has profound implications for target binding, cellular permeability, and off-target interactions.

pKa Amine basicity β-Fluorination Physicochemical properties

Positional Isomer Differentiation: 3-(Trifluoromethyl)isoquinoline vs. 4-(Trifluoromethyl)isoquinoline as Synthetic Building Blocks

The position of the trifluoromethyl group on the isoquinoline ring significantly impacts its reactivity and utility as a synthetic building block. While direct comparative biological data between 3- and 4-CF3-isoquinolines is limited, the distinct electronic environments and steric accessibility of these positions dictate their behavior in subsequent transformations. For instance, the 3-position of isoquinoline is adjacent to the nitrogen atom, making it more susceptible to nucleophilic attack and enabling unique cyclization pathways. In contrast, the 4-CF3 isomer is synthetically accessible via alternative routes, such as the Pictet-Gams cyclization, but often requires more forcing conditions for aromatization [1]. A convenient base-promoted cyclization of ortho-trifluoromethyl benzyl derivatives of NH-heterocycles provides access to fused fluoro isoquinolines, including 3-CF3-substituted analogs, in isolated yields of 38-57% [2]. This synthetic accessibility and the unique electronic profile of the 3-CF3 isomer make it a preferred scaffold for constructing diverse, functionalized isoquinoline libraries.

Synthetic methodology Regioselectivity Building block utility Cross-coupling

High-Impact Research and Industrial Applications for 3-(Trifluoromethyl)isoquinoline Based on Verified Differentiation


Design of Highly Selective PNMT Inhibitors for CNS Disorders

The exceptional selectivity profile of 3-CF3-THIQ derivatives for PNMT over the α2-adrenoceptor (selectivity >1900) makes them ideal starting points for developing pharmacological tools to probe central epinephrine pathways. This selectivity is critical for avoiding confounding cardiovascular and sedative effects associated with α2-adrenoceptor agonism, allowing for a clean dissection of PNMT's role in disorders such as hypertension, anxiety, and Alzheimer's disease [1]. The high lipophilicity imparted by the -CF3 group further supports blood-brain barrier penetration, a prerequisite for CNS-targeted therapeutics [2].

Medicinal Chemistry Lead Optimization via β-Fluorination and pKa Tuning

The well-characterized pKa shift from 9.53 (3-CH3) to 4.88 (3-CF3) provides a rational basis for modulating the ionization state of amine-containing drug candidates. By incorporating the 3-CF3-isoquinoline scaffold, medicinal chemists can deliberately alter a molecule's charge at physiological pH to optimize membrane permeability, reduce off-target binding to aminergic receptors, or improve metabolic stability. This approach, exemplified by the 'Goldilocks Effect' in the THIQ series, demonstrates the utility of β-fluorination as a design strategy for balancing potency and selectivity [1].

Synthesis of Diversified Isoquinoline Libraries for High-Throughput Screening

The 3-(trifluoromethyl)isoquinoline core serves as a versatile and readily accessible building block for constructing diverse compound libraries. Its compatibility with mild, high-yielding cyclization methods (38-57% isolated yields) [1] and its ability to undergo further functionalization at other positions of the ring system make it a valuable starting material for generating novel chemical matter. The presence of the -CF3 group enhances the drug-likeness of resulting molecules, increasing their value in high-throughput screening campaigns against a wide range of biological targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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